molecular formula C15H18N2O3 B2858279 1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea CAS No. 2034491-68-2

1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea

Cat. No. B2858279
M. Wt: 274.32
InChI Key: AZLVEXIVNXNSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Novel Cycloaddition Reactions

A study by Jiao et al. (2010) presents a Rh(I)-catalyzed [(3 + 2) + 1] cycloaddition as a novel approach for synthesizing bicyclic cyclohexenones and cyclohexanones. This method is significant for constructing six-membered carbocycles, which are common in natural products and pharmaceuticals, and was demonstrated through the total synthesis of alpha-agarofuran (Jiao, Lin, Zhuo, & Yu, 2010).

Site-Specific Protein Labeling

Lang et al. (2012) describe the genetic encoding of bicyclononynes and trans-cyclooctenes for rapid, site-specific protein labeling in vitro and in live mammalian cells through fluorogenic Diels–Alder reactions. This approach allows for the versatile and efficient labeling of proteins, a fundamental tool in chemical biology (Lang, Davis, Wallace, Mahesh, Cox, Blackman, Fox, & Chin, 2012).

Metabotropic Glutamate Receptor Modulators

Research by Dhanya et al. (2011) focuses on the design and synthesis of new positive allosteric modulators (PAMs) for the metabotropic glutamate receptor subtype-2 (mGluR2). These modulators show improved potency and pharmacokinetic properties over the initial compound BINA, and one derivative demonstrated the potential for treating cocaine dependence (Dhanya, Sidique, Sheffler, Nickols, Herath, Yang, Dahl, Ardecky, Semenova, Markou, Conn, & Cosford, 2011).

Biomass-Derived Compound Conversion

A study by Nakagawa, Tamura, and Tomishige (2013) explores the catalytic reduction of biomass-derived furanic compounds with hydrogen. This process is crucial for converting oxygen-rich compounds like furfural into valuable chemicals, showcasing potential applications in biomass utilization and sustainable chemistry (Nakagawa, Tamura, & Tomishige, 2013).

Safety And Hazards

The safety and hazards associated with a compound are critically important. This includes understanding its toxicity, flammability, and any precautions that need to be taken when handling it .

properties

IUPAC Name

1-cyclopentyl-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-15(17-11-4-1-2-5-11)16-10-12-7-8-14(20-12)13-6-3-9-19-13/h3,6-9,11H,1-2,4-5,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLVEXIVNXNSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.